molecular formula C24H23N3OS2 B3314334 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine CAS No. 951535-82-3

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine

Cat. No.: B3314334
CAS No.: 951535-82-3
M. Wt: 433.6 g/mol
InChI Key: XBYLRRDZUAUCGW-UHFFFAOYSA-N
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Description

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiazole moiety and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring via a condensation reaction. The sulfanyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which contain thiazole rings, are known for their anticancer properties.

    Pyridazine Derivatives: Compounds like pyridazine-based kinase inhibitors are used in various therapeutic applications.

Uniqueness

What sets 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine apart is its unique combination of functional groups, which can lead to diverse chemical reactivity and potential biological activities. The presence of both thiazole and pyridazine rings, along with the sulfanyl group, provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2/c1-15-5-6-16(2)19(13-15)14-29-22-12-11-21(26-27-22)23-17(3)25-24(30-23)18-7-9-20(28-4)10-8-18/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYLRRDZUAUCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
Reactant of Route 3
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
Reactant of Route 4
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
Reactant of Route 5
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
Reactant of Route 6
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine

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